molecular formula C13H11BrINO2 B12633631 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one CAS No. 920490-91-1

4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one

Cat. No.: B12633631
CAS No.: 920490-91-1
M. Wt: 420.04 g/mol
InChI Key: RJFCZHNDWJALRP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one is an organic compound that belongs to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridinone precursor, followed by the introduction of the benzyloxy group. The reaction conditions often require the use of specific reagents such as bromine, iodine, and benzyl alcohol, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or to convert the pyridinone ring to other structures.

    Substitution: The bromo and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, while the bromo and iodo substituents can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3-methoxybenzaldehyde: This compound shares the benzyloxy group but differs in the presence of a methoxy group and an aldehyde functional group.

Uniqueness

4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromo and iodo groups, along with the benzyloxy and methyl groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

920490-91-1

Molecular Formula

C13H11BrINO2

Molecular Weight

420.04 g/mol

IUPAC Name

3-bromo-5-iodo-1-methyl-4-phenylmethoxypyridin-2-one

InChI

InChI=1S/C13H11BrINO2/c1-16-7-10(15)12(11(14)13(16)17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

RJFCZHNDWJALRP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C(C1=O)Br)OCC2=CC=CC=C2)I

Origin of Product

United States

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